Ethyl 2-cyclopentylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-cyclopentylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethyl ester group at the 5-position and a cyclopentyl group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopentylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with cyclopentylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atoms with the cyclopentyl group. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopentylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The ethyl ester group and the cyclopentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 2-cyclopentylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopentylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-cyclopentylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,4-dichloropyrimidine-5-carboxylate: This precursor compound has chlorine atoms instead of the cyclopentyl group.
Cyclopentylamine: This compound lacks the pyrimidine ring and the ethyl ester group.
Pyrimidine derivatives: Other pyrimidine derivatives may have different substituents at various positions on the ring, leading to different chemical and biological properties
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 2-cyclopentylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-7-13-11(14-8-10)9-5-3-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
QJOKKOQQNKEXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCCC2 |
Origin of Product |
United States |
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